molecular formula C20H16BrN5O4 B3020813 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863502-08-3

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B3020813
CAS No.: 863502-08-3
M. Wt: 470.283
InChI Key: OWOPLXPJKBJNPR-UHFFFAOYSA-N
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Description

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16BrN5O4 and its molecular weight is 470.283. The purity is usually 95%.
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Biological Activity

The compound 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18BrN5O3\text{C}_{19}\text{H}_{18}\text{BrN}_5\text{O}_3

This structure features a brominated phenolic group, a methoxy group, and a purine core, which are known to contribute to the compound's biological properties.

Anticancer Activity

Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. In a study evaluating structural analogs, compounds with similar moieties demonstrated IC50 values ranging from 0.39 µM to 3.79 µM against cancer cell lines such as MCF7 and HCT116, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound AMCF70.46
Compound BHCT1160.39
Compound CA54926

Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives are also well-documented. The compound's structural features may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism is supported by studies that show similar compounds effectively modulating inflammation markers in vitro .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound have suggested potential efficacy against a range of bacterial strains. The presence of hydroxyl and methoxy groups in its structure may enhance its interaction with microbial membranes, leading to bactericidal effects. For example, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • DNA Interaction : Similar purine derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : By influencing cytokine production, this compound may reduce inflammatory responses.

Case Studies and Research Findings

In a notable case study, researchers synthesized a series of purine derivatives and evaluated their biological activities. Among these derivatives, one exhibited an IC50 value of 0.71 µM against HepG2 cell lines, showcasing significant anticancer potential . Another study highlighted the effectiveness of related compounds in inhibiting Aurora-A kinase activity, a critical target in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Research suggests that it may function as an inhibitor of tubulin polymerization, a mechanism similar to other known anticancer agents like paclitaxel. In a study assessing the effects of various pyranoquinolones on microtubule formation, the compound demonstrated a potent destabilizing effect on microtubules, indicating its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in nucleic acid metabolism, which could be beneficial for developing antiviral therapies. The structural characteristics of this compound allow it to interact effectively with target enzymes, thereby disrupting their activity and potentially leading to therapeutic effects against viral infections .

Case Study 1: Antitumor Mechanism

A study focused on the structural simplification of bioactive natural products found that derivatives similar to 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide exhibited significant cytotoxicity against various cancer cell lines. The presence of the bromo and methoxy groups was crucial for enhancing biological activity. The research highlighted the need for further investigation into the structure-activity relationship (SAR) of these compounds .

Case Study 2: Inhibition of Tubulin Polymerization

In another investigation, the effects of this compound on tubulin polymerization were analyzed using fluorescence microscopy. Results indicated that it inhibited microtubule formation more effectively than some established drugs, suggesting its potential use as a lead compound in developing new anticancer therapies. The study emphasized the importance of further optimizing the chemical structure to enhance potency and selectivity .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructureAnticancer (apoptosis induction)
Compound BStructureTubulin inhibitor (microtubule destabilization)
Compound CStructureEnzyme inhibitor (nucleic acid metabolism)

Properties

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O4/c1-9-3-5-11(6-4-9)26-19-15(24-20(26)29)14(17(22)28)23-18(25-19)10-7-12(21)16(27)13(8-10)30-2/h3-8,27H,1-2H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOPLXPJKBJNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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